molecular formula C31H30ClN3O4S B15014497 N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide

N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide

Cat. No.: B15014497
M. Wt: 576.1 g/mol
InChI Key: HUKYVRZWVXKQGB-FMFFXOCNSA-N
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Description

N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-[(4-chlorophenyl)methoxy]benzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Coupling with Benzenesulfonamide: The hydrazone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine. This step is typically performed at room temperature.

    Final Product Formation: The final step involves the reaction of the intermediate with 4-(propan-2-yl)phenylamine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide: shares similarities with other sulfonamide derivatives and hydrazone compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H30ClN3O4S

Molecular Weight

576.1 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C31H30ClN3O4S/c1-23(2)26-12-16-28(17-13-26)35(40(37,38)30-6-4-3-5-7-30)21-31(36)34-33-20-24-10-18-29(19-11-24)39-22-25-8-14-27(32)15-9-25/h3-20,23H,21-22H2,1-2H3,(H,34,36)/b33-20+

InChI Key

HUKYVRZWVXKQGB-FMFFXOCNSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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